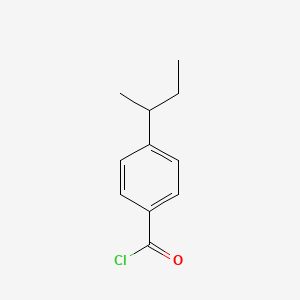
4-(Butan-2-yl)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Butan-2-yl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It consists of a benzene ring substituted with a butan-2-yl group and a carbonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
4-(Butan-2-yl)benzoyl chloride can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-(Butan-2-yl)benzene with thionyl chloride or oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of 4-(Butan-2-yl)benzoic acid using phosphorus pentachloride or thionyl chloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(Butan-2-yl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to produce 4-(Butan-2-yl)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: Can be used to introduce the 4-(Butan-2-yl)benzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Requires aqueous conditions, often with a mild acid or base to facilitate the reaction.
Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride and anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
4-(Butan-2-yl)benzoic acid: Formed from hydrolysis.
科学的研究の応用
4-(Butan-2-yl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Butan-2-yl)benzoyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
4-(Butan-2-yl)benzoyl chloride can be compared with other benzoyl chlorides and acyl chlorides:
Benzoyl Chloride: Similar structure but lacks the butan-2-yl group. Used in similar reactions but may have different reactivity and applications.
4-Methylbenzoyl Chloride: Contains a methyl group instead of a butan-2-yl group. May have different steric and electronic effects on reactivity.
4-(Butan-2-yl)benzoic Acid: The carboxylic acid counterpart of this compound. Less reactive but can be converted to the acyl chloride.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various chemical and research applications.
特性
CAS番号 |
86156-81-2 |
|---|---|
分子式 |
C11H13ClO |
分子量 |
196.67 g/mol |
IUPAC名 |
4-butan-2-ylbenzoyl chloride |
InChI |
InChI=1S/C11H13ClO/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3 |
InChIキー |
CIWJDUCJGYWRLN-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC=C(C=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


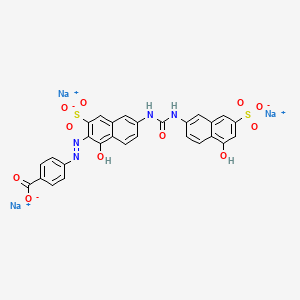
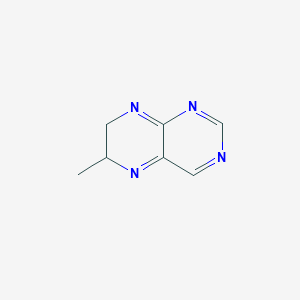
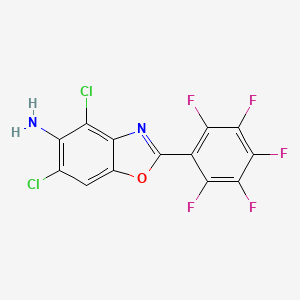
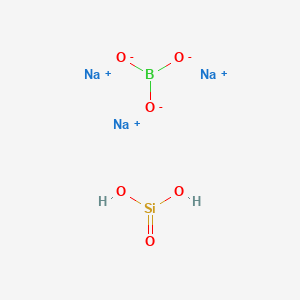
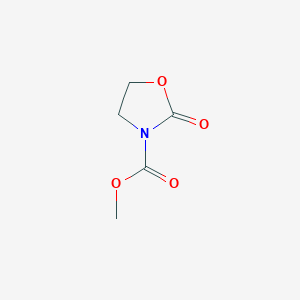
![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
![[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate](/img/structure/B13807445.png)
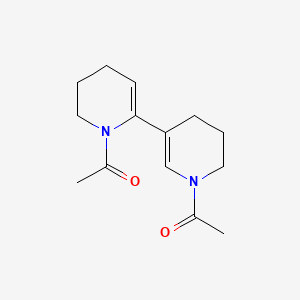

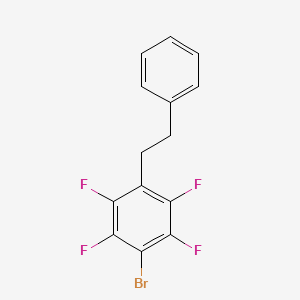
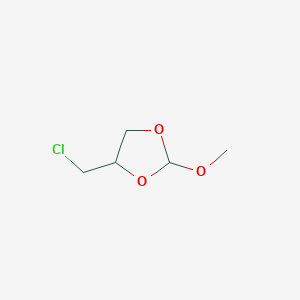
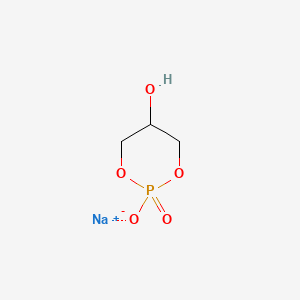
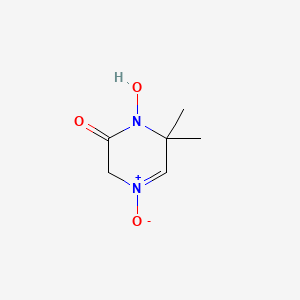
![methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13807468.png)
